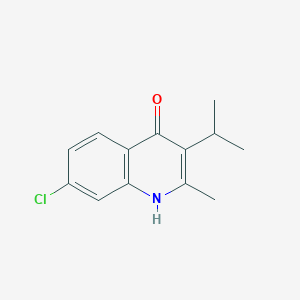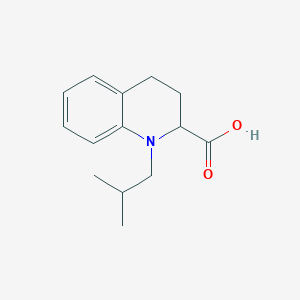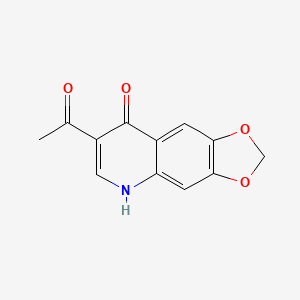![molecular formula C9H6F3N3O B11878056 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The trifluoromethyl group attached to the imidazo[1,2-a]pyridine scaffold enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups . Another approach involves the use of a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor, which offers high reaction efficiency and broad substrate scope .
Analyse Des Réactions Chimiques
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Radical Reactions: The compound can undergo radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common reagents used in these reactions include transition metal catalysts, electrophilic trifluoromethylating reagents, and visible light sources. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: The compound exhibits significant biological activity and is used in the development of bioactive molecules.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits similar biological activity but with different substituents.
8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C9H6F3N3O |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-15-4-6(8(13)16)14-7(15)3-5/h1-4H,(H2,13,16) |
Clé InChI |
BKQNHOMXGIEEBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)











